molecular formula C11H20N2O5 B12435563 (2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid

(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid

Katalognummer: B12435563
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: BZNDDHWTEVCBAD-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid typically involves the following steps:

    Protection of the Amine Group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

    Coupling Reaction: The Boc-protected amino acid is then coupled with another amino acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired dipeptide.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of (2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The Boc group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]butanamido]butanoic acid
  • (2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]pentanamido]pentanoic acid

Uniqueness

(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.

Eigenschaften

Molekularformel

C11H20N2O5

Molekulargewicht

260.29 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16)/t6-,7+/m1/s1

InChI-Schlüssel

BZNDDHWTEVCBAD-RQJHMYQMSA-N

Isomerische SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.